Anti-Candida Activity: 2-Hydrazinyl-4-phenylthiazole Derivative Outperforms Fluconazole by 4-Fold in MIC
A derivative of 2-hydrazinyl-4-phenylthiazole, specifically compound 7e, demonstrated substantially greater antifungal potency against Candida albicans compared to the clinical reference drug fluconazole. The MIC value for compound 7e was 3.9 μg/mL, whereas fluconazole exhibited an MIC of 15.62 μg/mL, representing a 4-fold improvement in potency [1]. This data is derived from a direct head-to-head comparison within the same experimental study.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Candida albicans |
|---|---|
| Target Compound Data | 3.9 μg/mL (for derivative 7e of 2-hydrazinyl-4-phenylthiazole) |
| Comparator Or Baseline | Fluconazole: 15.62 μg/mL |
| Quantified Difference | 4-fold lower MIC (3.9 vs 15.62 μg/mL) |
| Conditions | Broth microdilution method, in vitro assay against pathogenic C. albicans strain |
Why This Matters
This quantitative advantage in antifungal potency is critical for selecting a starting scaffold in antifungal drug discovery, especially against fluconazole-resistant Candida strains.
- [1] Pricopie, A.-I., Ionuț, I., Marc, G., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 24(19), 3435. View Source
